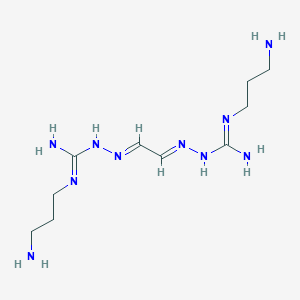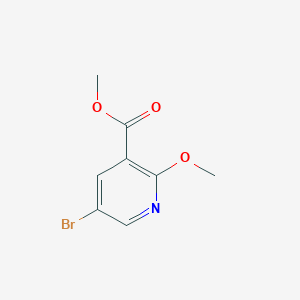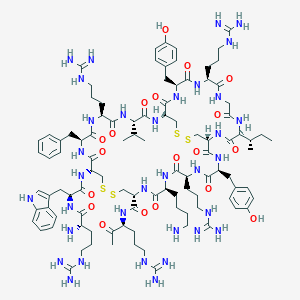
Tachyplesin II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tachyplesin II is a small peptide that was first discovered in the hemocytes of the horseshoe crab, Tachypleus tridentatus. It belongs to the family of antimicrobial peptides and possesses potent antimicrobial activity against a broad range of microorganisms, including bacteria, fungi, and viruses. Tachyplesin II has been extensively studied for its potential applications in the field of biotechnology and medicine.
Mecanismo De Acción
Tachyplesin II exerts its antimicrobial activity by disrupting the integrity of the microbial cell membrane. It binds to the negatively charged lipids on the surface of the microbial cell membrane, causing membrane destabilization and cell lysis. Tachyplesin II also possesses immunomodulatory activity, as it can stimulate the production of cytokines and chemokines by immune cells.
Biochemical and Physiological Effects:
Tachyplesin II has been shown to possess a number of biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. Tachyplesin II has also been shown to possess anti-inflammatory activity, as it can inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Tachyplesin II in lab experiments is its potent antimicrobial activity against a broad range of microorganisms. This makes it a useful tool for studying the mechanisms of microbial pathogenesis and for developing novel antimicrobial agents. However, one limitation of using Tachyplesin II in lab experiments is its potential cytotoxicity, as it can also disrupt the membranes of mammalian cells.
Direcciones Futuras
There are a number of potential future directions for research on Tachyplesin II. One area of research is the development of novel antimicrobial agents based on the structure and function of Tachyplesin II. Another area of research is the development of Tachyplesin II-based therapies for cancer and other diseases. Additionally, further research is needed to elucidate the mechanisms of action of Tachyplesin II and to identify potential side effects and toxicities associated with its use.
Métodos De Síntesis
Tachyplesin II can be synthesized using solid-phase peptide synthesis (SPPS) or recombinant DNA technology. SPPS involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. Recombinant DNA technology involves the expression of the peptide in a host organism using genetic engineering techniques.
Aplicaciones Científicas De Investigación
Tachyplesin II has been studied for its potential applications in the field of biotechnology and medicine. It has been shown to possess potent antimicrobial activity against a broad range of microorganisms, making it a potential candidate for the development of novel antimicrobial agents. Tachyplesin II has also been studied for its potential applications in cancer therapy, as it has been shown to possess antitumor activity in vitro and in vivo.
Propiedades
Número CAS |
125139-69-7 |
|---|---|
Nombre del producto |
Tachyplesin II |
Fórmula molecular |
C100H152N34O19S4 |
Peso molecular |
2262.8 g/mol |
Nombre IUPAC |
(1R,4S,7S,10S,13R,18R,21S,24S,27S,30R,33S,39S,42S)-21-(4-aminobutyl)-13-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-10-benzyl-33-[(2S)-butan-2-yl]-N-[(3S)-6-carbamimidamido-2-oxohexan-3-yl]-7,24,39-tris(3-carbamimidamidopropyl)-27,42-bis[(4-hydroxyphenyl)methyl]-3,6,9,12,20,23,26,29,32,35,38,41,44-tridecaoxo-4-propan-2-yl-15,16,46,47-tetrathia-2,5,8,11,19,22,25,28,31,34,37,40,43-tridecazabicyclo[28.14.4]octatetracontane-18-carboxamide |
InChI |
InChI=1S/C100H152N34O19S4/c1-6-54(4)80-95(153)132-77-52-157-156-51-76(92(150)127-71(44-57-29-33-60(136)34-30-57)86(144)121-66(26-16-40-115-98(107)108)82(140)119-48-78(138)133-80)131-94(152)79(53(2)3)134-85(143)69(28-18-42-117-100(111)112)124-87(145)70(43-56-19-8-7-9-20-56)126-91(149)75(130-89(147)73(46-59-47-118-65-23-11-10-21-62(59)65)125-81(139)63(102)22-14-38-113-96(103)104)50-155-154-49-74(90(148)120-64(55(5)135)25-15-39-114-97(105)106)129-84(142)67(24-12-13-37-101)122-83(141)68(27-17-41-116-99(109)110)123-88(146)72(128-93(77)151)45-58-31-35-61(137)36-32-58/h7-11,19-21,23,29-36,47,53-54,63-64,66-77,79-80,118,136-137H,6,12-18,22,24-28,37-46,48-52,101-102H2,1-5H3,(H,119,140)(H,120,148)(H,121,144)(H,122,141)(H,123,146)(H,124,145)(H,125,139)(H,126,149)(H,127,150)(H,128,151)(H,129,142)(H,130,147)(H,131,152)(H,132,153)(H,133,138)(H,134,143)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)(H4,111,112,117)/t54-,63-,64-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,79-,80-/m0/s1 |
Clave InChI |
VMAGWLOHJBPKIA-DAESJHERSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC4=CC=C(C=C4)O)CCCNC(=N)N)CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)N)CC7=CC=CC=C7)CCCNC(=N)N)C(C)C |
SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC4=CC=C(C=C4)O)CCCNC(=N)N)CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)C)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)N)CC7=CC=CC=C7)CCCNC(=N)N)C(C)C |
SMILES canónico |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC4=CC=C(C=C4)O)CCCNC(=N)N)CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)C)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)N)CC7=CC=CC=C7)CCCNC(=N)N)C(C)C |
Secuencia |
RWCFRVCYRGICYRKCR |
Sinónimos |
RGD-tachyplesin tachyplesin tachyplesin I tachyplesin II tachyplesin III tachyplesin peptide, Tachypleus tridentatus |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




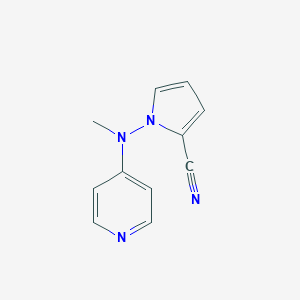

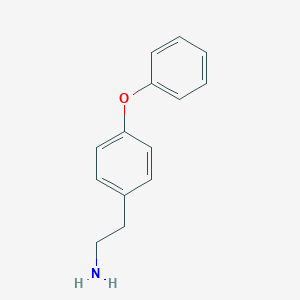
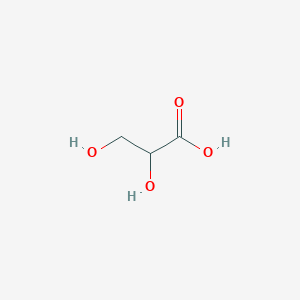

![2-[[(3E)-2-chloro-3-(2,2-dicyanoethylidene)-1-cyclopentenyl]methylidene]propanedinitrile; pyridine](/img/structure/B55894.png)
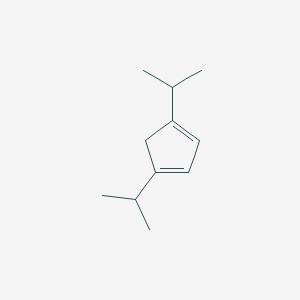
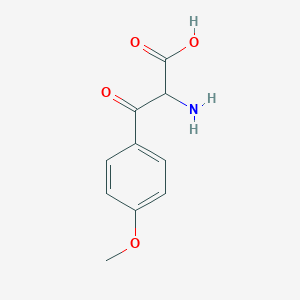
![1-[(3R,4S)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B55902.png)

![2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55907.png)
